Desmethyl Ofloxacin-d8 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

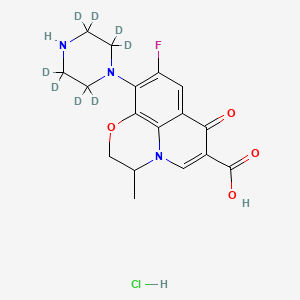

Desmethyl Ofloxacin-d8 Hydrochloride is a labeled metabolite of Ofloxacin, an antibacterial agent. It is primarily used in proteomics research and is characterized by its molecular formula C17H11D8ClFN3O4 and a molecular weight of 391.85 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Métodos De Preparación

The preparation of Desmethyl Ofloxacin-d8 Hydrochloride involves reacting Ofloxacin with trimethyl oxide and deuterated isopropanol to obtain the metabolites of Ofloxacin. These metabolites are then reacted with hydrochloric acid to form the compound in its hydrochloride salt form . This method ensures the incorporation of deuterium atoms, which are essential for its use as a labeled compound in research.

Análisis De Reacciones Químicas

Desmethyl Ofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- CAS Number : 1217042-59-5

- Structure : Desmethyl Ofloxacin-d8 features a fluorinated quinolone backbone, which contributes to its antibacterial activity and stability as a tracer compound in various studies.

Pharmacokinetic Studies

Desmethyl Ofloxacin-d8 Hydrochloride is primarily used as an internal standard in pharmacokinetic studies of Ofloxacin and its metabolites. Its deuterated nature allows for precise quantification in biological matrices due to its distinct mass spectrum compared to non-deuterated compounds.

- Case Study : A study investigated the serum concentrations of desmethyl Ofloxacin and Ofloxacin N-oxide in seriously ill patients. The findings indicated that these metabolites contribute significantly to the overall antibacterial activity of the treatment regimen .

Environmental Monitoring

The compound is also utilized in wastewater-based epidemiology (WBE) to track antibiotic usage within populations. By analyzing wastewater samples, researchers can estimate the consumption patterns of fluoroquinolones, including Ofloxacin.

- Data Table : Comparison of Antibiotic Biomarkers in Wastewater

| Antibiotic | Biomarker Concentration (ng/L) | Source Population |

|---|---|---|

| Ciprofloxacin | 150 | Urban Area |

| Desmethyl Ofloxacin-d8 | 75 | Urban Area |

| Ofloxacin | 200 | Urban Area |

This table illustrates the concentration levels of various antibiotics detected in urban wastewater samples, highlighting the role of desmethyl Ofloxacin-d8 as a marker for fluoroquinolone use .

Analytical Chemistry

This compound serves as a reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its stable isotopic labeling aids in the development of sensitive analytical methods for detecting fluoroquinolone residues in food and environmental samples.

Mecanismo De Acción

Desmethyl Ofloxacin-d8 Hydrochloride, like Ofloxacin, acts on bacterial DNA gyrase and topoisomerase IV. These enzymes prevent the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the compound halts DNA replication, thereby inhibiting bacterial cell division .

Comparación Con Compuestos Similares

Desmethyl Ofloxacin-d8 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in research. Similar compounds include:

Desmethyl Ofloxacin: The non-labeled version of the compound.

Ofloxacin: The parent compound, used as an antibacterial agent.

Levofloxacin: A similar fluoroquinolone antibiotic with a different stereochemistry.

Actividad Biológica

Desmethyl Ofloxacin-d8 Hydrochloride is a deuterated metabolite of the fluoroquinolone antibiotic Ofloxacin. This compound has garnered attention due to its potential applications in pharmacokinetic studies and its biological activity against various bacterial strains. This article reviews the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- CAS Number : 1217042-59-5

- Purity : >95% (HPLC)

This compound functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This mechanism is similar to that of its parent compound, Ofloxacin, allowing it to exhibit antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research indicates that Desmethyl Ofloxacin-d8 exhibits significant antimicrobial activity, albeit less than that of Ofloxacin. In vitro studies have shown that it retains effectiveness against various pathogens, making it a valuable compound in understanding fluoroquinolone metabolism and resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of Desmethyl Ofloxacin-d8 has been evaluated in several studies. Key findings include:

- Half-life : Approximately 13 hours in patients with chronic renal failure, indicating extended retention in serum .

- Absorption : Variability in absorption rates has been noted, necessitating therapeutic drug monitoring for optimal dosing .

The following table summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Cmax (mg/L) | 0.21 (Desmethyl) |

| Tmax (h) | 3.9 |

| T1/2 (h) | 28 |

| AUC0-24 (mg·h/L) | 83.1 |

Case Studies

A notable case study involved patients undergoing hemodialysis who were administered Ofloxacin. The study highlighted that while Desmethyl Ofloxacin was produced in all patients, its concentration varied significantly among individuals. This variability underscores the importance of personalized medicine approaches when administering fluoroquinolones to patients with renal impairment .

Applications in Research

This compound is increasingly used as a tracer in drug metabolism studies due to its isotopic labeling with deuterium. This labeling enhances the stability and specificity of analytical methods such as HPLC and mass spectrometry, facilitating more accurate assessments of pharmacokinetic behaviors and drug interactions .

Propiedades

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-PYNJGVLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.